molecular formula C19H14F3N5O3 B10922870 N-[2-(difluoromethoxy)-4-fluorophenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[2-(difluoromethoxy)-4-fluorophenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10922870
M. Wt: 417.3 g/mol
InChI Key: YANLWHPQTWWSOQ-UHFFFAOYSA-N
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Description

N~4~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a difluoromethoxy group, a fluorophenyl group, and a pyrazolyl group. It is often used in scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N4-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including oxidation, sulfuration, and substitution reactions. The process typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Industrial production methods often involve continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify its functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

N~4~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by targeting specific molecular pathways. For example, it is known to inhibit the enzyme very long chain fatty acid elongase, which is crucial for fatty acid synthesis. This inhibition disrupts the formation of long-chain fatty acids, affecting cell proliferation and growth .

Comparison with Similar Compounds

N~4~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups. Similar compounds include:

This detailed article provides a comprehensive overview of N4-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H14F3N5O3

Molecular Weight

417.3 g/mol

IUPAC Name

N-[2-(difluoromethoxy)-4-fluorophenyl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H14F3N5O3/c1-9-16-12(6-14(25-18(16)30-26-9)10-7-23-27(2)8-10)17(28)24-13-4-3-11(20)5-15(13)29-19(21)22/h3-8,19H,1-2H3,(H,24,28)

InChI Key

YANLWHPQTWWSOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=C(C=C(C=C4)F)OC(F)F

Origin of Product

United States

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